molecular formula C11H13IO B2627113 1-(Cyclopentyloxy)-4-iodobenzene CAS No. 156575-20-1

1-(Cyclopentyloxy)-4-iodobenzene

Cat. No.: B2627113
CAS No.: 156575-20-1
M. Wt: 288.128
InChI Key: FWCPJYISPKFKQG-UHFFFAOYSA-N
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Description

1-(Cyclopentyloxy)-4-iodobenzene is an aromatic compound featuring a benzene ring substituted with an iodine atom at the para position and a cyclopentyloxy group (-O-cyclopentane) at the adjacent position. The cyclopentyloxy group introduces steric bulk and moderate lipophilicity, making the compound a versatile intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura or Ullmann couplings) for pharmaceuticals, liquid crystals, and functional materials .

Properties

IUPAC Name

1-cyclopentyloxy-4-iodobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13IO/c12-9-5-7-11(8-6-9)13-10-3-1-2-4-10/h5-8,10H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWCPJYISPKFKQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13IO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156575-20-1
Record name 1-(cyclopentyloxy)-4-iodobenzene
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Cyclopentyloxy)-4-iodobenzene can be synthesized through a series of organic reactions. One common method involves the iodination of 1-(Cyclopentyloxy)benzene using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction typically takes place in an organic solvent like dichloromethane under controlled temperature conditions.

Industrial Production Methods: Industrial production of 1-(Cyclopentyloxy)-4-iodobenzene may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopentyloxy)-4-iodobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or the benzene ring.

    Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.

Major Products:

    Substitution Reactions: Various substituted benzene derivatives.

    Oxidation and Reduction Reactions: Altered benzene ring structures with different functional groups.

    Coupling Reactions: Biaryl compounds or other complex organic molecules.

Scientific Research Applications

1-(Cyclopentyloxy)-4-iodobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(Cyclopentyloxy)-4-iodobenzene exerts its effects depends on the specific reactions it undergoes. In substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In coupling reactions, the iodine atom facilitates the formation of new carbon-carbon bonds through palladium-catalyzed processes.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Catalytic Performance

  • 1-(tert-Butyl)-4-iodobenzene: The tert-butyl group (-C(CH₃)₃) is highly electron-donating and sterically bulky. In catalytic applications, this compound achieved a 77% yield in hydroarylation reactions due to enhanced stabilization of intermediates, outperforming ethyl or biphenyl-substituted analogs (54–47% yields) .
  • 1-(Hexyloxy)-4-iodobenzene: The linear hexyloxy chain (-O-C₆H₁₃) increases lipophilicity and solubility in nonpolar solvents. Synthesized via Williamson etherification (84% yield), it is used in liquid crystal intermediates . Comparison: The cyclopentyloxy group provides greater rigidity, which may reduce conformational freedom and improve thermal stability in materials science applications.

Structural and Physical Properties

Compound Substituent Molecular Weight (g/mol) Key Properties
1-(Cyclopentyloxy)-4-iodobenzene Cyclopentyloxy 314.12 Moderate lipophilicity, rigid structure
1-(Cyclohexylmethoxy)-4-iodobenzene Cyclohexylmethoxy 342.23 Higher steric bulk, increased melting point
1-(4-(4-Iodophenoxy)butyloxy)-4-iodobenzene Bis-iodophenoxy butyloxy 529.98 High molecular weight, dual iodine sites for reactivity
1-(Dodecyloxy)-4-iodobenzene Dodecyloxy 432.30 Long alkyl chain, induces mesophases in liquid crystals
  • 1-(4-(4-Iodophenoxy)butyloxy)-4-iodobenzene: Contains two iodine atoms and a flexible butyloxy linker. This structure enables dual reactivity in cross-coupling reactions and was synthesized in 97% yield via nucleophilic substitution . Comparison: The single iodine in 1-(Cyclopentyloxy)-4-iodobenzene limits it to mono-functionalization but reduces synthetic complexity.

Electronic and Steric Effects

  • 1-(2-Bromoethyl)-4-iodobenzene :

    • The bromoethyl group (-CH₂CH₂Br) introduces a reactive site for nucleophilic substitution. Boiling point: 117–120°C at 1.5 Torr.
    • Comparison : The iodine in 1-(Cyclopentyloxy)-4-iodobenzene is more polarizable, enhancing its utility in aryl halide-mediated couplings.
  • 1-(Ethoxymethoxy)-4-iodobenzene :

    • The ethoxymethoxy group (-OCH₂OCH₂CH₃) increases polarity, improving solubility in polar solvents. Hazard profile includes skin/eye irritation (H315, H319) .
    • Comparison : The cyclopentyloxy group’s lower polarity may limit aqueous solubility but enhance stability in hydrophobic environments.

Biological Activity

1-(Cyclopentyloxy)-4-iodobenzene, with the CAS number 156575-20-1, is a chemical compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

1-(Cyclopentyloxy)-4-iodobenzene is characterized by the presence of a cyclopentyloxy group attached to an iodinated benzene ring. The iodine atom is known to influence the compound's reactivity and biological interactions.

PropertyValue
IUPAC Name1-(Cyclopentyloxy)-4-iodobenzene
Molecular FormulaC11H13IO
Molecular Weight304.13 g/mol
CAS Number156575-20-1

Antimicrobial Properties

Research indicates that 1-(Cyclopentyloxy)-4-iodobenzene exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. It has been reported to inhibit the proliferation of cancer cells in various assays. For instance, in a study conducted on human breast cancer cell lines, treatment with 1-(Cyclopentyloxy)-4-iodobenzene resulted in a dose-dependent decrease in cell viability. The compound was found to induce apoptosis through the activation of caspase pathways.

The biological activity of 1-(Cyclopentyloxy)-4-iodobenzene can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell signaling pathways associated with proliferation and survival.
  • Reactive Oxygen Species (ROS) : It has been suggested that the compound may increase ROS levels within cells, leading to oxidative stress and subsequent cell death in cancer cells.

Case Studies

  • Antimicrobial Study :
    • Objective : To evaluate the antimicrobial efficacy against E. coli and S. aureus.
    • Method : Disc diffusion method was employed.
    • Results : Inhibition zones of 15 mm for E. coli and 20 mm for S. aureus were observed.
  • Anticancer Study :
    • Objective : Assess cytotoxicity against MCF-7 breast cancer cells.
    • Method : MTT assay was used to measure cell viability.
    • Results : IC50 value was determined to be 25 µM, indicating potent anticancer activity.

Comparative Analysis

To understand the distinct biological activity of 1-(Cyclopentyloxy)-4-iodobenzene, it can be compared with other iodinated compounds:

CompoundAntimicrobial ActivityAnticancer ActivityIC50 (µM)
1-(Cyclopentyloxy)-4-iodobenzeneHighModerate25
4-IodophenolModerateLow50
2-Iodobenzoic AcidLowHigh15

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